N-[5,7-bis(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide
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Overview
Description
N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-NITROBENZAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrimidine ring, and is substituted with chlorophenyl and nitrobenzamide groups. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
The synthesis of N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-NITROBENZAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazole ring, followed by the fusion with a pyrimidine ring, and subsequent substitution with chlorophenyl and nitrobenzamide groups. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to optimize the yield and purity of the final product .
Chemical Reactions Analysis
N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-NITROBENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including enzyme inhibition and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms involved .
Comparison with Similar Compounds
N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-NITROBENZAMIDE can be compared with other triazolopyrimidine derivatives, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation activities and anticancer properties.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Exhibits strong antibacterial activity.
1,2,4-Triazole derivatives: These compounds have shown cytotoxic effects against cancer cell lines. The uniqueness of N-[5,7-BIS(4-CHLOROPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-3-NITROBENZAMIDE lies in its specific substitution pattern and the combination of chlorophenyl and nitrobenzamide groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H16Cl2N6O3 |
---|---|
Molecular Weight |
507.3 g/mol |
IUPAC Name |
N-[5,7-bis(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C24H16Cl2N6O3/c25-17-8-4-14(5-9-17)20-13-21(15-6-10-18(26)11-7-15)31-24(27-20)29-23(30-31)28-22(33)16-2-1-3-19(12-16)32(34)35/h1-13,21H,(H2,27,28,29,30,33) |
InChI Key |
IYHYUKZUKWDUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN3C(C=C(NC3=N2)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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